molecular formula C20H21N3OS B2482590 1-(3-Phenylpropyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea CAS No. 2034315-54-1

1-(3-Phenylpropyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2482590
CAS No.: 2034315-54-1
M. Wt: 351.47
InChI Key: GUCYDIRZMHKDSF-UHFFFAOYSA-N
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Description

1-(3-Phenylpropyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea is a complex organic compound that features a urea functional group. This compound is characterized by the presence of a phenylpropyl group and a thiophen-pyridinyl moiety, making it a unique structure in the realm of organic chemistry. The compound’s unique structure lends itself to various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(3-Phenylpropyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the phenylpropyl intermediate: This step involves the reaction of benzyl chloride with propylamine under basic conditions to form 3-phenylpropylamine.

    Synthesis of the thiophen-pyridinyl intermediate: This step involves the reaction of 2-bromothiophene with 3-pyridylboronic acid in the presence of a palladium catalyst to form 2-(thiophen-2-yl)pyridine.

    Coupling of intermediates: The final step involves the reaction of 3-phenylpropylamine with 2-(thiophen-2-yl)pyridine in the presence of a urea derivative to form the target compound.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs, potentially through the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

1-(3-Phenylpropyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyridine rings, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the phenylpropyl or thiophen-pyridinyl moieties.

Scientific Research Applications

1-(3-Phenylpropyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is used in the study of biological pathways and mechanisms, particularly those involving urea derivatives.

    Industry: It is used in the development of new materials, particularly those with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-Phenylpropyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, leading to the modulation of specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(3-Phenylpropyl)-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea can be compared with other similar compounds, such as:

    1-(3-Phenylpropyl)-3-(pyridin-3-ylmethyl)urea: This compound lacks the thiophene moiety, making it less versatile in certain applications.

    1-(3-Phenylpropyl)-3-((2-thiophen-2-yl)ethyl)urea: This compound has a different substitution pattern, leading to different chemical and biological properties.

The uniqueness of this compound lies in its combination of the phenylpropyl, thiophen, and pyridinyl moieties, which confer unique chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

1-(3-phenylpropyl)-3-[(2-thiophen-2-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c24-20(22-13-4-9-16-7-2-1-3-8-16)23-15-17-10-5-12-21-19(17)18-11-6-14-25-18/h1-3,5-8,10-12,14H,4,9,13,15H2,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCYDIRZMHKDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)NCC2=C(N=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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